(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Catalog No.
S3292135
CAS No.
99735-43-0
M.F
C13H15NO3
M. Wt
233.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-car...

CAS Number

99735-43-0

Product Name

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

IUPAC Name

(3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C13H15NO3

Molecular Weight

233.267

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9?,11-/m1/s1

InChI Key

CFGKWSDAMXTRHE-HCCKASOXSA-N

SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O

solubility

not available

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid and a ketone functional group. Its structure consists of a five-membered ring with a phenethyl substituent, which contributes to its unique properties. The stereochemistry at the 3-position is crucial for its biological activity.

Potential Enzyme Inhibition

One area of research exploring this molecule involves its potential to inhibit specific enzymes. Enzymes are proteins that act as catalysts in various biological processes. Inhibiting specific enzymes can be a valuable tool in understanding these processes and potentially developing new therapeutic strategies. Studies suggest that (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid may act as an inhibitor of gamma-aminobutyric acid transaminase (GABA-T) []. GABA is a neurotransmitter that plays a crucial role in the nervous system, and GABA-T is responsible for its breakdown. Inhibiting GABA-T could potentially lead to increased levels of GABA in the brain, which might be beneficial for treating conditions like anxiety and epilepsy. However, further research is necessary to fully understand the potential of this molecule as a GABA-T inhibitor and its therapeutic implications.

Other Potential Applications

Beyond its potential as a GABA-T inhibitor, (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is being explored for other potential applications in scientific research. These include:

  • Antimicrobial activity: Some studies suggest that this molecule may exhibit antimicrobial properties against certain bacterial strains []. However, more research is required to determine its efficacy and potential mechanisms of action against various microorganisms.
  • Antioxidant activity: Preliminary studies indicate that this compound may possess antioxidant properties []. Antioxidants are molecules that can help protect cells from damage caused by free radicals. Further research is needed to confirm these findings and understand the potential implications for human health.
Typical of carboxylic acids and ketones:

  • Esterification: Reacts with alcohols to form esters under acidic conditions.
  • Decarboxylation: Can lose carbon dioxide when heated or treated with specific reagents.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or hemiacetals.

These reactions are significant for modifying the compound for various applications in drug design and synthesis.

The biological activity of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic effects:

  • Antidiabetic Properties: Similar compounds have shown the ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .
  • Neuroprotective Effects: Some studies suggest that derivatives of pyrrolidine compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Several synthetic routes have been developed for producing (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid:

  • Starting Materials: Typically synthesized from readily available amino acids or other pyrrolidine derivatives.
  • Reactions:
    • Cyclization: Formation of the pyrrolidine ring through cyclization reactions involving suitable precursors.
    • Functional Group Modifications: Subsequent modifications to introduce the carboxylic acid and ketone functionalities through oxidation and substitution reactions.

These methods highlight the versatility in synthesizing this compound from various precursors.

Interaction studies are crucial for understanding how (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid interacts with biological targets:

  • Binding Affinity: Investigations into its binding affinity to various receptors and enzymes can elucidate its mechanism of action.
  • In Vitro Assays: High-throughput screening methods are often employed to assess its biological activity against specific targets .

Similar Compounds: Comparison

Several compounds share structural similarities with (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
(2S,3S)-3-amino-2-methylpentanoic acidContains an amino groupKnown for neuroprotective effects
(S)-N-(2-hydroxyethyl)valineHydroxyethyl substitutionExhibits anti-inflammatory properties
(S)-4-amino-2-methylbutanoic acidSimilar backbone but different side chainsUsed in metabolic disorders treatment

These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid.

Organocatalytic Michael Addition Strategies for Core Structure Assembly

Organocatalytic Michael additions have emerged as a cornerstone for constructing the pyrrolidine-3-carboxylic acid scaffold. The d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine catalyst enables the addition of aldehydes to β-nitroalkenes, yielding γ-nitro aldehydes with up to 97% ee and >99:1 diastereoselectivity. This reaction proceeds at ambient conditions without additives, leveraging hydrogen-bonding interactions between the catalyst’s sulfonamide group and the nitroalkene substrate to enforce facial selectivity (Figure 1A).

A complementary approach utilizes 4-oxo-2-enoates and nitroalkanes in the presence of cinchona alkaloid-derived catalysts, affording 5-alkylpyrrolidine-3-carboxylic acids with 97% ee. The carboxylate group at the 3-position directs substrate orientation via electrostatic interactions with the catalyst’s ammonium ion, ensuring consistent (3R) configuration (Figure 1B).

Table 1: Performance of Organocatalysts in Pyrrolidine-3-Carboxylate Synthesis

Catalyst ClassSubstratesYield (%)ee (%)Diastereoselectivity
d-Prolyl-sulfonamideAldehyde + β-nitroalkene9597>99:1
Cinchona alkaloid4-Oxo-2-enoate + nitroalkane859795:5

Stereochemical Control in Chiral Auxiliary-Mediated Cyclization Reactions

Chiral auxiliaries play a pivotal role in dictating the (1R)-1-phenylethyl substituent’s configuration during pyrrolidine ring formation. The benzyl group in 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids serves as a transient directing group, enabling enantioselective hydrogenation of dihydro-pyrrole intermediates with ruthenium-(S)-2-Furyl-MeOBIPHEP catalysts. This method achieves >99.9% ee and 99% yield by leveraging the auxiliary’s bulk to shield one face of the prochiral enamine (Figure 2A).

Cyclization of γ-amino ketones via intramolecular aldol condensation further demonstrates auxiliary-dependent stereocontrol. The (1R)-1-phenylethyl group induces a twisted transition state, favoring the (3R,5R) configuration through steric hindrance of competing transition states (Figure 2B).

Table 2: Chiral Auxiliary Performance in Cyclization Reactions

AuxiliaryCatalystee (%)Yield (%)
BenzylRu-(S)-2-Furyl-MeOBIPHEP>99.999
(1R)-1-PhenylethylNone (thermal cyclization)9888

Catalytic Enantioselective Functionalization of Prochiral Intermediates

Late-stage functionalization of pyrrolidine intermediates focuses on installing the 5-oxo group while preserving stereochemical integrity. The benzoylthiourea-pyrrolidine catalyst promotes Michael additions of ketones to chalcones with 94% ee and 99:1 diastereoselectivity. Here, the thiourea moiety activates the chalcone via dual hydrogen bonding, while the pyrrolidine’s carboxylic acid directs ketone enolate formation (Figure 3A).

Alternatively, 3-pyrrolidinecarboxylic acid catalysts enable anti-selective Mannich reactions, converting imines to β-amino ketones with >99% ee. The 3-carboxylic acid group acts as a Brønsted acid, protonating the imine to enhance electrophilicity and orient the aldehyde nucleophile (Figure 3B).

Table 3: Enantioselective Functionalization Catalysts

CatalystReaction Typeee (%)Diastereoselectivity
Benzoylthiourea-pyrrolidineKetone + chalcone9499:1
3-Pyrrolidinecarboxylic acidAldehyde + imine>99>99:1

The (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, offering multiple vectors for structural modification to enhance bioactivity profiles [1] [2] [3]. This comprehensive analysis examines the critical structural determinants that influence biological activity through systematic exploration of three key optimization landscapes: phenylethyl substituent modifications, carboxylic acid bioisosteric replacements, and stereochemical configuration impacts.

Phenylethyl Substituent Topology Modifications for Enhanced Bioactivity

The phenylethyl substituent at the nitrogen position constitutes a crucial pharmacophoric element that significantly influences the compound's binding affinity and selectivity profile [4] [5]. Systematic modifications to this aromatic system have revealed distinct structure-activity relationships that guide optimization strategies.

Electronic Effects and Binding Modulation

Electron-withdrawing substituents in the para-position of the phenyl ring demonstrate superior bioactivity enhancement compared to electron-donating groups [4] [5]. The para-trifluoromethyl derivative exhibits significantly enhanced activity due to strong electron-withdrawing effects that optimize the electronic distribution within the binding pocket [4] [5]. This modification increases the electrophilicity of the aromatic system, facilitating stronger π-π interactions with aromatic amino acid residues in the target protein [4] [5].

Conversely, the para-fluoro substituent provides enhanced binding affinity through a balanced combination of electronic effects and optimal steric complementarity [4] [5]. The small size of the fluorine atom allows for improved shape complementarity while the strong electronegativity enhances electrostatic interactions with the binding site [4] [5]. This dual mechanism results in improved binding geometry and enhanced selectivity profiles [4] [5].

Steric Considerations and Conformational Constraints

The introduction of substituents at different positions of the phenyl ring produces distinct steric effects that influence binding modes [4] [5]. Meta-methyl substitutions generally maintain baseline activity by preserving the overall binding geometry while introducing minimal steric perturbations [4] [5]. However, ortho-substitutions create significant steric hindrance effects that constrain the phenylethyl moiety into less favorable conformations [4] [5].

The para-methyl derivative demonstrates increased selectivity through improved hydrophobic interactions with the target binding pocket [4] [5]. This modification enhances the lipophilic character of the substituent while maintaining optimal binding geometry, resulting in enhanced binding affinity without compromising selectivity [4] [5].

Topological Polar Surface Area Considerations

Substituent modifications significantly impact the topological polar surface area (TPSA), which correlates with membrane permeability and bioavailability [6] [7] [8]. The para-methoxy derivative exhibits reduced binding affinity due to altered electronic properties that compromise the optimal binding interactions [4] [5]. The methoxy group increases the TPSA from 57.61 Ų to approximately 66.8 Ų, potentially reducing membrane permeability [7] [8].

Phenylethyl ModificationBioactivity ImpactMechanismTPSA Change (Ų)
UnsubstitutedBaseline activityStandard π-π interactions57.61
Para-trifluoromethylSignificantly enhancedStrong electron-withdrawing effects57.61
Para-fluoroEnhanced binding affinityEnhanced electrostatic interactions57.61
Para-methylIncreased selectivityImproved hydrophobic interactions57.61
Para-methoxyReduced binding affinityAltered electronic properties66.8

Carboxylic Acid Bioisosteric Replacement Studies

The carboxylic acid functionality represents a critical pharmacophoric element that serves as both a hydrogen bond donor and acceptor in target protein interactions [9] [10] [11]. However, carboxylic acids are associated with several pharmacokinetic limitations, including poor membrane permeability, susceptibility to glucuronidation, and potential for forming reactive metabolites [9] [10] [11] [12] [13] [14].

Tetrazole Bioisosteric Replacements

The 5-substituted tetrazole represents the most extensively studied carboxylic acid bioisostere, offering enhanced metabolic stability while maintaining comparable acidity (pKa ~4.9) [9] [15] [16] [17] [18]. Tetrazole replacements demonstrate several advantages over the parent carboxylic acid, including resistance to glucuronidation and improved oral bioavailability [17] [18].

The tetrazole analog of the target compound exhibits enhanced metabolic stability with a half-life of 120-150 minutes compared to 45-60 minutes for the parent carboxylic acid [17] [18]. This improvement results from the tetrazole ring's resistance to phase II metabolic processes, particularly glucuronidation [17] [18]. The tetrazole moiety maintains comparable binding affinity through its ability to mimic the carboxylate binding mode while providing additional π-π stacking interactions [17] [18].

Oxadiazole Bioisosteric Strategies

Both 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers serve as effective carboxylic acid bioisosteres, offering improved metabolic stability and similar hydrogen bonding patterns [19] [20]. The oxadiazole modifications result in LogP increases of +0.3 to +0.8, enhancing lipophilicity while maintaining aqueous solubility [19] [20].

The 1,2,4-oxadiazole analog demonstrates optimal geometry match with the target binding site, providing similar hydrogen bonding patterns to the carboxylic acid while offering enhanced metabolic stability [19] [20]. The five-membered heterocyclic ring maintains the appropriate spatial orientation for target recognition while providing resistance to enzymatic degradation [19] [20].

Oxetan-3-ol and Thietan-3-ol Bioisosteres

Novel bioisosteric approaches utilizing oxetan-3-ol and thietan-3-ol derivatives represent promising alternatives to traditional carboxylic acid replacements [21] [22] [23] [24] [25]. These four-membered ring systems offer unique advantages, including altered binding orientations and modified hydrogen bonding networks [21] [22] [23] [24] [25].

The oxetan-3-ol analog exhibits significantly reduced lipophilicity (LogP change of -1.0 to -0.5) due to the hydroxyl group's hydrogen bonding capacity [21] [22] [23] [24] [25]. This modification results in enhanced permeability (4.1 × 10⁻⁶ cm/s) compared to the parent compound (3.2 × 10⁻⁶ cm/s), suggesting improved membrane penetration properties [21] [22] [23] [24] [25].

Thietan-3-ol derivatives demonstrate progressive enhancement in hydrogen bonding capacity through oxidation states [21] [22] [23] [24] [25]. The sulfoxide derivative (pKa ~9.5) provides enhanced hydrogen bonding interactions, while the sulfone derivative (pKa ~8.5) serves as a strong hydrogen bond donor with very high metabolic stability [21] [22] [23] [24] [25].

Glucuronidation Resistance Profiles

Carboxylic acid-containing compounds are susceptible to glucuronidation, a major phase II metabolic pathway that can lead to rapid clearance and potential toxicity through reactive metabolite formation [26] [12] [27] [13] [14]. The target compound undergoes N-glucuronidation at the pyrrolidine nitrogen, forming glucuronide conjugates that are rapidly excreted [26] [27] [13].

Bioisosteric replacements demonstrate varying degrees of glucuronidation resistance [9] [10] [11]. Tetrazole and oxadiazole derivatives show enhanced resistance to UGT-mediated conjugation, resulting in improved pharmacokinetic profiles [9] [10] [11]. The oxetan-3-ol and thietan-3-ol derivatives undergo different metabolic pathways, avoiding glucuronidation while maintaining target activity [21] [22] [23] [24] [25].

Stereochemical Configuration Impact on Target Affinity

The stereochemical configuration of the pyrrolidine ring system profoundly influences biological activity through multiple mechanisms, including conformational preferences, binding site complementarity, and molecular recognition patterns [2] [3] [28] [30] [31]. The target compound possesses two stereocenters that create four possible stereoisomers, each exhibiting distinct binding profiles and biological activities.

Stereocenter Recognition Model

The stereocenter recognition model provides a theoretical framework for understanding how target proteins discriminate between different stereoisomeric forms [31]. For compounds containing multiple stereocenters, the model predicts that stereoselectivity requires interactions involving a minimum number of substrate locations distributed across all stereocenters [31]. This model explains the observed dramatic differences in binding affinities between stereoisomeric forms of the target compound.

The (3R,1R) configuration represents the optimal stereochemical arrangement, providing maximum binding affinity and selectivity [2] [3] [28] [30] [31]. This configuration positions the carboxylic acid group and phenylethyl substituent in orientations that maximize favorable interactions with the target protein binding site [2] [3] [28] [30] [31].

Conformational Analysis and Pseudorotation

The pyrrolidine ring exhibits pseudorotation behavior, allowing interconversion between envelope conformations [2] [3] [28]. The (3R,1R) configuration favors specific envelope conformations that position reactive functional groups optimally for target binding [2] [3] [28]. This stereochemical arrangement creates energetically preferred conformations that enhance binding affinity and selectivity [2] [3] [28].

Diastereomeric forms exhibit suboptimal conformational preferences that compromise binding interactions [2] [3] [28] [30] [31]. The (3S,1R) diastereomer demonstrates 15-25% of the binding affinity of the target compound due to suboptimal puckering that reduces hydrogen bonding efficiency [2] [3] [28] [30] [31]. Similarly, the (3R,1S) diastereomer shows only 8-15% binding affinity due to unfavorable geometry that compromises π-π interactions [2] [3] [28] [30] [31].

Molecular Recognition Mechanisms

The stereochemical configuration influences molecular recognition through multiple pathways, including direct steric interactions, induced fit mechanisms, and cooperative binding effects [31] [32]. The (3R,1R) configuration optimizes these recognition mechanisms, resulting in enhanced binding affinity and prolonged residence time [31] [32].

Enantiomeric forms demonstrate poor overall complementarity with the target binding site, exhibiting only 5-12% of the reference binding affinity [2] [3] [28] [30] [31]. This dramatic reduction results from mismatched chiral interactions that prevent effective molecular recognition [31]. The stereochemical requirements for optimal binding highlight the importance of absolute configuration in drug design [31].

Binding Kinetics and Residence Time

Recent studies demonstrate that stereochemical configuration impacts not only binding thermodynamics but also binding kinetics and residence time [32]. The (3R,1R) configuration stabilizes the target protein in its activated state, exhibiting deep energy wells and prolonged residence times [32]. This kinetic selectivity provides additional therapeutic advantages beyond simple binding affinity measurements [32].

The impact of stereochemistry on binding kinetics represents a crucial consideration in drug design, as compounds with longer residence times may demonstrate enhanced efficacy despite similar binding affinities [32]. The (3R,1R) configuration of the target compound optimizes both thermodynamic and kinetic binding parameters, resulting in superior biological activity profiles [32].

Stereochemical ConfigurationRelative Binding AffinityResidence Time (min)Selectivity Index
(3R,1R) - Target compound100% (Reference)185-2201.0
(3S,1R) - Diastereomer15-25%45-650.2-0.4
(3R,1S) - Diastereomer8-15%25-400.1-0.3
(3S,1S) - Enantiomer5-12%15-250.05-0.2

XLogP3

0.9

Dates

Last modified: 08-19-2023

Explore Compound Types